![molecular formula C14H8BrN3 B15062442 2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile](/img/structure/B15062442.png)
2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties . The imidazo[1,2-a]pyridine scaffold is a key structure in many drugs and biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the use of cyanoacetohydrazide, 4-nitroacetophenone, and various diamines in a mixture of water and ethanol . The reaction proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often employs metal-free oxidation and photocatalysis strategies . These methods are efficient and environmentally friendly, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation is a common method for functionalizing the imidazo[1,2-a]pyridine scaffold.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly involving halogens, are frequently employed to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents such as iodine are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins . For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: This compound shares a similar scaffold and exhibits comparable biological activities.
2-Phenylimidazo[1,2-a]pyridine: Another related compound with significant optoelectronic properties.
Uniqueness
2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C14H8BrN3 |
|---|---|
Molecular Weight |
298.14 g/mol |
IUPAC Name |
2-(3-bromophenyl)imidazo[1,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C14H8BrN3/c15-12-5-1-3-10(7-12)13-9-18-6-2-4-11(8-16)14(18)17-13/h1-7,9H |
InChI Key |
XRAUIXYLEGSCLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C=CC=C(C3=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-acetyl-2-(2-chlorophenyl)-4-methyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-1-yl)pentan-1-one](/img/structure/B15062359.png)

![9-(1-Benzothiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062372.png)
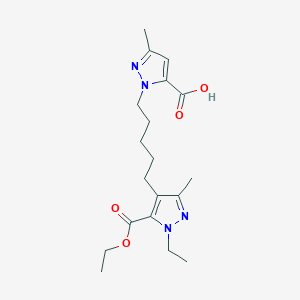
![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate](/img/structure/B15062378.png)
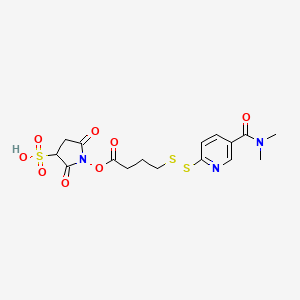
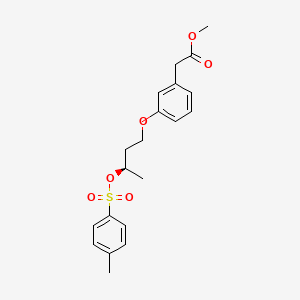

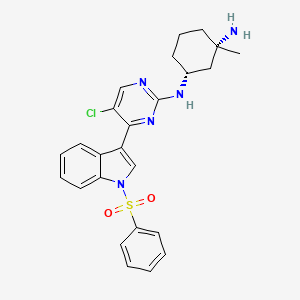
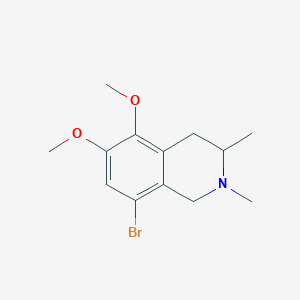
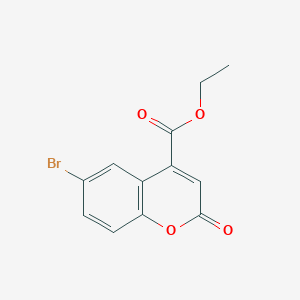
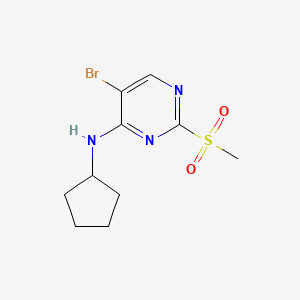
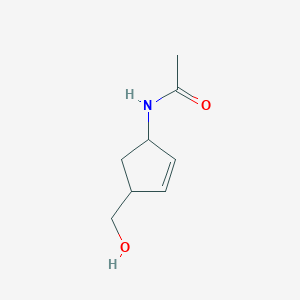
![9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B15062421.png)
